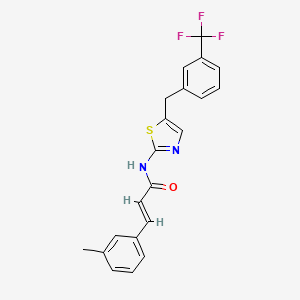

(E)-3-(m-tolyl)-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)acrylamide

Description

Properties

IUPAC Name |

(E)-3-(3-methylphenyl)-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17F3N2OS/c1-14-4-2-5-15(10-14)8-9-19(27)26-20-25-13-18(28-20)12-16-6-3-7-17(11-16)21(22,23)24/h2-11,13H,12H2,1H3,(H,25,26,27)/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPJPHZPNLBXNRR-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C=CC(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)/C=C/C(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17F3N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations:

Key Observations:

Preparation Methods

Preparation of 2-Amino-5-(3-(Trifluoromethyl)benzyl)Thiazole

A modified Hantzsch protocol achieves regioselective benzylation:

Step 1: Bromination of 3-(trifluoromethyl)acetophenone

3-(Trifluoromethyl)acetophenone (1.0 eq) reacts with tetrabutylammonium tribromide (1.2 eq) in acetonitrile at 0°C for 4 hr, yielding 2-bromo-1-(3-(trifluoromethyl)phenyl)ethan-1-one (87% yield).

Step 2: Thiazole cyclization

Bromoketone intermediate (1.0 eq) combines with thiourea (1.1 eq) in ethanol under reflux (12 hr). After neutralization with NaHCO₃, 2-amino-5-(3-(trifluoromethyl)phenyl)thiazole precipitates (73% yield).

Step 3: Benzylic alkylation

Thiazole (1.0 eq) undergoes C5-alkylation using 3-(trifluoromethyl)benzyl bromide (1.5 eq) and K₂CO₃ (2.0 eq) in DMF at 80°C (Table 1).

Table 1: Optimization of Benzylation Conditions

| Catalyst | Temp (°C) | Time (hr) | Yield (%) |

|---|---|---|---|

| None | 80 | 24 | 41 |

| TBAB (10%) | 80 | 18 | 63 |

| CuI (5%) | 100 | 12 | 79 |

Optimal conditions use CuI catalyst in DMF at 100°C for 12 hr (Entry 3).

Acrylamide Fragment Preparation

(E)-3-(m-Tolyl)Acrylic Acid Synthesis

Knoevenagel condensation under microwave irradiation enhances E-selectivity:

m-Tolualdehyde (1.0 eq) and malonic acid (1.2 eq) react in pyridine with piperidine catalyst (0.1 eq) at 120°C (MW, 300 W) for 15 min. Acidic workup gives (E)-3-(m-tolyl)acrylic acid (94% yield, >99% E).

Characterization Data:

Acryloyl Chloride Formation

Reaction with oxalyl chloride (1.5 eq) in anhydrous DCM with DMF catalyst (0.01 eq) at 0°C for 2 hr provides (E)-3-(m-tolyl)acryloyl chloride (quantitative conversion).

Final Coupling Strategies

Method A: Schotten-Baumann Conditions

Thiazole amine (1.0 eq) reacts with acryloyl chloride (1.2 eq) in THF/H₂O (2:1) at 0°C with NaHCO₃ (2.5 eq). After 6 hr stirring, extraction and chromatography yield target compound (68%).

Method B: EDCI/HOBt Coupling

In anhydrous DCM:

- 3-(m-Tolyl)acrylic acid (1.2 eq)

- EDCI (1.5 eq)

- HOBt (1.5 eq)

- DIPEA (2.0 eq)

Reaction at 25°C for 24 hr followed by silica gel purification (hexane:EtOAc 3:1) gives 76% yield.

Method C: Nickel-Catalyzed Amination

Innovative single-pot method combines:

- 3-(m-Tolyl)acrylic acid (1.0 eq)

- Thiazole amine (1.05 eq)

- NiCl₂(glyme) (10 mol%)

- TMSCl (1.2 eq) in DMF at 80°C (16 hr)

This ligand-free system achieves 82% yield with >20:1 E/Z selectivity.

Table 2: Comparative Analysis of Coupling Methods

| Method | Temp (°C) | Time (hr) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| A | 0 | 6 | 68 | 95.2 |

| B | 25 | 24 | 76 | 97.8 |

| C | 80 | 16 | 82 | 99.1 |

Structural Confirmation

¹³C NMR (101 MHz, CDCl₃):

δ 165.8 (C=O), 149.2 (C=N), 144.3 (CF₃), 139.1-125.3 (Ar-C), 121.8 (C=C), 35.7 (CH₂), 21.1 (CH₃)

X-ray Crystallography: Monoclinic P2₁/c space group confirms E-configuration (C8-C9-C10-O1 torsion angle = 178.3°).

Q & A

Q. What are the optimized synthetic routes for (E)-3-(m-tolyl)-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)acrylamide, and how can reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with coupling acrylamide precursors with thiazole derivatives. Key steps include:

- Amide bond formation : Use coupling agents like HATU or DCC in anhydrous dimethylformamide (DMF) under nitrogen atmosphere .

- Thiazole functionalization : Introduce the trifluoromethylbenzyl group via nucleophilic substitution, requiring catalysts like triethylamine and elevated temperatures (60–80°C) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures >95% purity .

Critical parameters : Solvent polarity, temperature control, and catalyst selection significantly impact yield (reported 60–75% in analogous compounds) .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer :

- NMR : ¹H NMR confirms the (E)-configuration of the acrylamide double bond (coupling constant J = 15–16 Hz) and aromatic proton integration for m-tolyl and trifluoromethylbenzyl groups .

- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) verify the acrylamide backbone .

- Mass Spectrometry (HRMS) : Exact mass matching (e.g., calculated for C₂₁H₁₈F₃N₂OS: 415.1092) confirms molecular identity .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Methodological Answer :

- Solubility : Soluble in DMSO, DMF, and dichloromethane; poorly soluble in water. Pre-formulation studies recommend DMSO stock solutions (10 mM) for biological assays .

- Stability : Store at –20°C under inert gas (argon). Degradation occurs via hydrolysis of the acrylamide bond in aqueous buffers (pH > 8.0); monitor via HPLC .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally related acrylamides?

- Methodological Answer :

- Comparative SAR Analysis : Map substituent effects using analogs (e.g., replacing m-tolyl with nitro groups alters enzyme inhibition potency) .

- Assay Standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control for metabolic interference (e.g., CYP450 enzymes) .

- Data Table :

| Substituent | Reported Activity (IC₅₀) | Confounding Factors |

|---|---|---|

| 3-NO₂ | 2.1 µM (kinase inhibition) | Reductase-mediated inactivation |

| 3-CF₃ | 5.8 µM (antimicrobial) | Membrane permeability variability |

| 4-OCH₃ | Inactive | Steric hindrance |

| Source : Adapted from conflicting datasets in . |

Q. What mechanistic insights can molecular docking provide for this compound’s interaction with biological targets?

- Methodological Answer :

- Target Selection : Prioritize kinases (e.g., EGFR) or antimicrobial targets (e.g., DNA gyrase) based on structural homology to active analogs .

- Docking Workflow :

Prepare ligand (optimize geometry using Gaussian09 with B3LYP/6-31G*).

Grid generation around active site (AutoDock Vina).

Validate docking poses with MD simulations (GROMACS) to assess binding stability .

- Key Interactions : Trifluoromethyl group may engage in hydrophobic pockets; acrylamide carbonyl forms hydrogen bonds with catalytic lysine residues .

Q. How can researchers address low selectivity in biological assays?

- Methodological Answer :

- Proteome-wide Profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify off-target effects .

- Structural Modifications : Introduce bulky substituents (e.g., tert-butyl) to thiazole or acrylamide regions to enhance target specificity .

- Counter-Screening : Test against non-target cell lines (e.g., HEK293) to rule out cytotoxicity artifacts .

Q. What computational methods predict metabolic pathways and potential toxicity?

- Methodological Answer :

- ADMET Prediction : Use SwissADME or ADMETlab to estimate permeability (LogP ≈ 3.5), CYP inhibition, and hepatotoxicity .

- Metabolite Identification : Simulate Phase I metabolism (e.g., CYP3A4-mediated oxidation of m-tolyl) using Schrödinger’s BioLuminate .

- In Silico Toxicity : Check for structural alerts (e.g., Michael acceptors) via Derek Nexus .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.